molecular formula C17H19N3NaO3S B564257 r-Omeprazole CAS No. 161796-77-6

r-Omeprazole

Numéro de catalogue B564257
Numéro CAS: 161796-77-6
Poids moléculaire: 368.4
Clé InChI: HVAJOLFRLWQQQL-GJFSDDNBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Omeprazole is a proton pump inhibitor used to treat conditions where there is too much acid in the stomach. It is used to treat gastric and duodenal ulcers, erosive esophagitis, and gastroesophageal reflux disease (GERD) . It works by blocking the release of stomach acid .


Synthesis Analysis

The synthesis of Omeprazole involves several steps, including the use of various reagents and catalysts . The large-scale synthesis of Omeprazole is discussed in chapter three of a research paper .


Molecular Structure Analysis

The molecular formula of r-Omeprazole is C17H19N3O3S . Its average mass is 345.416 Da and its monoisotopic mass is 345.114716 Da .


Chemical Reactions Analysis

Omeprazole has been studied in various chemical reactions, including those involving aspirin . It has also been studied in the context of its conversion and the yield of its reactions .


Physical And Chemical Properties Analysis

Omeprazole has a density of 1.4±0.1 g/cm3, a boiling point of 600.0±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . Its molar refractivity is 94.0±0.4 cm3 .

Applications De Recherche Scientifique

1. Development of a New Bioequivalent Omeprazole Product

  • Application Summary: This research focuses on the development of a new bioequivalent omeprazole product. The study aims to ensure that the population has access to affordable and good-quality medicines .
  • Methods of Application: Various regimes and technological parameters were tested on laboratory- and production-scale equipment to establish a technical process where a functional and gastro-protective layer is essential . Stability studies were conducted under conditions appropriate for climate zone II .
  • . A bioequivalence study in 24 healthy volunteers compared against the innovative drug showed the bioequivalency of the new generic system .

2. Quantitative Analytical Techniques for Estimation of Aspirin and Omeprazole

  • Application Summary: This research applies different quantitative analytical techniques for the estimation of aspirin and omeprazole in recently FDA-approved tablets .
  • Methods of Application: The first derivative of the ratio spectra was used to resolve the recorded overlapping spectra between aspirin and omeprazole . For the simultaneous quantitative analysis of aspirin and omeprazole, the TLC densitometry technique was applied .
  • Results: The proposed techniques were validated and successfully applied to the analysis of drugs in pure and pharmaceutical forms . A statistical comparison of the data obtained by the described methods with other data obtained by a previously published HPLC method was performed .

3. Hydroxylation of R(+)- and S(−)-Omeprazole

  • Application Summary: This research focuses on the hydroxylation of R(+)- and S(−)-Omeprazole after Racemic Dosing .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the available information .
  • Results: The specific results or outcomes obtained are not detailed in the available information .

4. Stereoselective Pharmacokinetics of Omeprazole Enantiomers

  • Application Summary: This research focuses on the stereoselective pharmacokinetics of omeprazole enantiomers and their metabolites after racemic IV dosing . The study aims to elucidate the differences in the metabolism of R(+)- and S(−)-Omeprazole among different CYP2C19 genotypes .
  • Methods of Application: Seventeen subjects were classified into three CYP2C19 groups based on their genotypes: homozygous extensive metabolizers (hmEMs), heterozygous EMs (htEMs), and poor metabolizers (PMs) . A single IV administration of racemic omeprazole (20 mg) was given to each subject .
  • Results: The mean area under the plasma concentration-time curve (AUC 0-∞) of R(+)-omeprazole in PMs was significantly higher than that in hmEMs and htEMs . The AUC 0-∞ of R(+)-5-hydroxyomeprazole varied among the three genotypes, while that of S(−)-5-hydroxyomeprazole was undetectable in the hmEMs and barely detectable in the htEMs .

5. A Thermal-Analysis-Technique-Based Mechanistic Approach toward the Release of Omeprazole from Solid Dosage Forms

  • Application Summary: This research investigates the design, development, and release kinetics of omeprazole (OME) from solid dosage forms . These formulations were examined for their resilience in pH = 4.5 buffer solutions and their rate of disintegration in a small-intestine-like environment (pH = 6.8) .
  • Methods of Application: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) tests were conducted to examine the release kinetics of the various dosage forms and provide explanations based on the interactions between the excipients and the active substance .
  • Results: The specific results or outcomes obtained are not detailed in the available information .

Safety And Hazards

Omeprazole can cause kidney problems, diarrhea, and allergic skin reactions . It may also cause new or worsening symptoms of lupus . Long-term use of Omeprazole can lead to low levels of magnesium in your blood, which can cause tiredness, confusion, dizziness, muscle twitches, shakiness, and an irregular heartbeat .

Orientations Futures

There are ongoing research efforts to improve the pharmacological profile of PPIs like Omeprazole . Future research may focus on generating PPIs with a much longer residence time in the blood so that more pumps can be inhibited .

Propriétés

InChI

InChI=1S/C17H19N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3,(H,19,20);/t24-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAJOLFRLWQQQL-GJFSDDNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C(=C1OC)C)C[S@@](=O)C2=NC3=C(N2)C=C(C=C3)OC.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

r-Omeprazole

CAS RN

161796-77-6
Record name 1H-Benzimidazole, 6-methoxy-2-[(R)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-, sodium salt (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161796-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Citations

For This Compound
915
Citations
A Äbelö, TB Andersson, M Antonsson, AK Naudot… - Drug Metabolism and …, 2000 - ASPET
… metabolite seem to be lower for R-omeprazole than for S-omeprazole, whereas no significant differences can be seen between S- and R-omeprazole for the formation of the other …
Number of citations: 480 dmd.aspetjournals.org
M Hassan-Alin, T Andersson, M Niazi… - European journal of clinical …, 2005 - Springer
… for R-omeprazole, but that the metabolism via CYP3A4 also is stereospecific. The aim of the present study was to investigate the pharmacokinetics of S-omeprazole, R-omeprazole and …
Number of citations: 99 link.springer.com
T Andersson, M Hassan-Alin, G Hasselgren… - Clinical …, 2001 - Springer
This article reviews the pharmacokinetics of esomeprazole, the (S)-isomer of the proton pump inhibitor (PPI) omeprazole. Esomeprazole is the first single isomer PPI developed for the …
Number of citations: 328 link.springer.com
S von Unge, V Langer, L Sjölin - Tetrahedron: Asymmetry, 1997 - Elsevier
The absolute configurations of the enantiomers of the H + , K + -ATPase inhibitor omeprazole 1 have been determined by an X-ray crystallographic study of a derivative of (+)-(R)-1. The …
Number of citations: 58 www.sciencedirect.com
XQ Li, L Weidolf, R Simonsson, TB Andersson - Journal of Pharmacology …, 2005 - ASPET
… A and C show the inhibition of R-omeprazole 5-hydroxylation … -omeprazole (top) and R-omeprazole (bottom) in rCYP2C19 in … curves of S- or R-omeprazole 5-hydroxylation activity in the …
Number of citations: 55 jpet.aspetjournals.org
XQ Li, TB Andersson, M Ahlström, L Weidolf - Drug metabolism and …, 2004 - ASPET
… , S-mephenytoin 4′-hydroxylation and R-omeprazole 5-hydroxylation, tested in either … The inhibitory potency of R-omeprazole on the four studied P450 enzymes was also studied …
Number of citations: 925 dmd.aspetjournals.org
S Yamada, H Shiohira, N Yasui-Furukori… - European journal of …, 2013 - Springer
Purpose Omeprazole has (R)- and (S)-enantiomers, which exhibit different pharmacokinetics (PK) among patients with cytochrome P450 (CYP) 2C19 genotype groups. The aim of this …
Number of citations: 13 link.springer.com
T Andersson, M Hassan-Alin, G Hasselgren… - Clinical …, 2001 - Springer
Esomeprazole, the (S)-isomer of omeprazole, is the first proton pump inhibitor (PPI) developed as a single isomer for the treatment of patients with acid related diseases. Because of the …
Number of citations: 149 link.springer.com
T Andersson, K Röhss, E Bredberg… - Alimentary …, 2001 - Wiley Online Library
… (esomeprazole) and R-omeprazole, which have demonstrated stereoselective metabolisms. Esomeprazole is metabolized to a lesser degree than R-omeprazole by CYP2C19. …
Number of citations: 249 onlinelibrary.wiley.com
BW Ogilvie, P Yerino, F Kazmi, DB Buckley… - Drug metabolism and …, 2011 - ASPET
… In the current study, omeprazole, esomeprazole, R-omeprazole, and omeprazole sulfone … ultracentrifugation largely reversed such effects of R-omeprazole. Under various conditions, …
Number of citations: 115 dmd.aspetjournals.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.